Cas no 5118-16-1 (DMDRL)

DMDRL structure
Productnaam:DMDRL
DMDRL Chemische en fysische eigenschappen
Naam en identificatie
-
- DMDRL
- 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
- 6,7-dimethyl-8-ribityllumazine
- 6,7-dimethyl-8-(1'-D-ribityl)-lumazine
- RIBOFLAVIN IMPURITY C [EP IMPURITY]
- 6,7-dimethyl-8-(1'-D-ribityl) lumazine
- SXDXRJZUAJBNFL-XKSSXDPKSA-N
- Russupteridine IV
- Ribitol, 1-deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-
- 6,7-Dimethylribityllumazine
- 6,7-Dimethylribolumazine
- SCHEMBL21524592
- 6,7-Dimethyl-8-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)pteridine-2,4(3H,8H)-dione
- Q4641523
- Epitope ID:178096
- 2535-20-8
- PD064070
- UNII-O1DSD0WC7M
- O1DSD0WC7M
- 6,7-Dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione
- SCHEMBL15603809
- AKOS040757841
- 6,7-Dimethyl-8-ribityl lumazine
- CHEBI:17601
- 6,7-Dimethylribityl Lumazine
- 6,7-dimethyl-8-D-ribityllumazine
- 1-deoxy-1-[6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl]-D-ribitol
- DTXSID90199199
- CS-0089408
- 1-deoxy-1-(6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2h)-yl)-d-ribitol
- 6,7-dimethyl-8-(D-ribityl)lumazine
- 6,7-dimethyl-8-(1-D-ribityl)lumazine
- RL-6,7-diMe
- Lumazine, 6,7-dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- C04332
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-ribitol
- HY-111661
- 6,7-Dimethylribityl Lumazine (>90%)
- 6,7-Dimethyl-8-(1'-D-ribityl)lumazine
- 6, 7-dimethyl-8-[(2S, 3S, 4R)-2, 3, 4, 5-tetrahydroxypentyl]pteridine-2, 4-dione
- D-RIBITOL, 1-DEOXY-1-(3,4-DIHYDRO-6,7-DIMETHYL-2,4-DIOXO-8(2H)-PTERIDINYL)-
- 5118-16-1
- 6,7-dimethyl-8-ribitvllumazine
- 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol
- Riboflavin impurity C [EP]
- 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-, (2S-(2R*,3R*,4S*))-
-
- Inchi: InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
- InChI-sleutel: SXDXRJZUAJBNFL-XKSSXDPKSA-N
- LACHT: CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Berekende eigenschappen
- Exacte massa: 326.123
- Monoisotopische massa: 326.123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 626
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -2.7
- Topologisch pooloppervlak: 155A^2
Experimentele eigenschappen
- Dichtheid: 1.7
- Brekindex: 1.713
- PSA: 161.56000
- LogboekP: -2.82840
DMDRL Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3315749-1mg |
6,7-dimethyl-8-Ribityllumazine |
5118-16-1 | ≥90% | 1mg |
RMB 5752.00 | 2025-02-20 |
DMDRL Gerelateerde literatuur
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
5. Book reviews
5118-16-1 (DMDRL) Gerelateerde producten
- 2535-20-8(6,7-Dimethylribityl Lumazine (>90%))
- 384362-80-5(2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanoic acid)
- 2098117-89-4(2-(4-(2-Methoxyethyl)piperidin-1-yl)aniline)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 2138184-46-8(4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene)
- 1133065-96-9(3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one)
- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)
- 1226447-75-1(2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide)
- 2137519-40-3(5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk
